![molecular formula C13H11NO4S B1393429 1-硝基-3-[(苯磺酰基)甲基]苯 CAS No. 34111-96-1](/img/structure/B1393429.png)

1-硝基-3-[(苯磺酰基)甲基]苯

描述

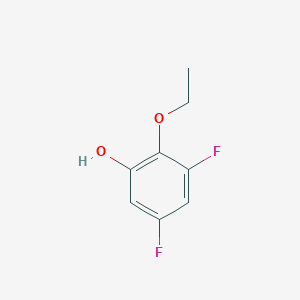

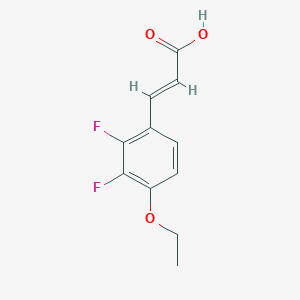

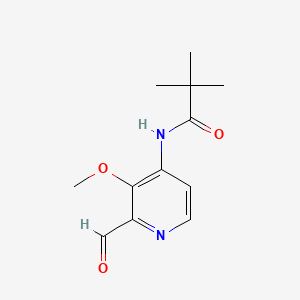

“1-Nitro-3-[(phenylsulfonyl)methyl]benzene” is an organic compound with the molecular formula C₁₃H₁₁NO₄S . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Synthesis Analysis

The synthesis of “1-Nitro-3-[(phenylsulfonyl)methyl]benzene” involves a series of reactions. Initially, a mixture of 3-nitrobenzyl chloride, thiophenol, and potassium carbonate is refluxed in acetone for 16 hours. The product is then purified and used in the next reaction without further purification. The product is then combined with 30% hydrogen peroxide and concentrated acetic acid and refluxed for 24 hours .Molecular Structure Analysis

The molecular structure of “1-Nitro-3-[(phenylsulfonyl)methyl]benzene” can be represented as C₁₃H₁₁NO₄S . The exact structure can be viewed using specific software or online databases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Nitro-3-[(phenylsulfonyl)methyl]benzene” include the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate, followed by oxidation with hydrogen peroxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Nitro-3-[(phenylsulfonyl)methyl]benzene” include a melting point of 163-164°C. Its IR, 1H-NMR, 13C-NMR, and GC-MS spectra have been reported .科学研究应用

反应性和衍生物的形成

硝基醛醇反应和狄尔斯-阿尔德加成物: 1-硝基-3-[(苯磺酰基)甲基]苯显示出复杂的反应性,参与硝基醛醇反应生成二硝基-2,4-双(苯磺酰基)化合物。此外,它可以进行狄尔斯-阿尔德反应,在与二烯接触时形成典型的加成物,证明了其在创建复杂分子结构中的用途 (Wade 等,2009).

开环/成环方案: 该化合物作为开环/成环方案中的前体,导致合成环稠芳烃和杂芳烃衍生物。这些衍生物通过常规方法难以获得,突出了该化合物在合成有机化学中的重要性 (Bianchi 等,2003).

苯并噻吩喹啉的合成: 1-硝基-3-[(苯磺酰基)甲基]苯与硝基苯衍生物反应形成苯并噻吩喹啉,这是一类在材料科学和制药学中具有潜在应用的化合物 (Nowacki & Wojciechowski,2017).

N-稠合吡咯的形成: 该化合物是形成 N-稠合吡咯(具有生物和合成意义的化合物)的关键。它通过涉及开环、修饰和随后的环化和芳构化步骤的方案来促进这一点 (Bianchi 等,2014).

电化学研究5. 电化学行为: 该化合物因其电化学性质而受到研究,特别是其自由基阴离子的行为。这些研究对于理解该化合物在各种电化学过程中的反应性和潜在应用至关重要 (Pilard 等,2001).

安全和危害

作用机制

Target of Action

The primary target of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Mode of Action

1-Nitro-3-[(phenylsulfonyl)methyl]benzene is a sulfone analogue of some previously reported sulfides . It is prepared by oxidizing the nitrosulfide with hydrogen peroxide in acetic acid . The compound interacts with its target, dihydrofolate reductase, and inhibits its activity

Biochemical Pathways

The inhibition of dihydrofolate reductase affects the folate metabolism pathway This can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair

Result of Action

The inhibition of dihydrofolate reductase by 1-Nitro-3-[(phenylsulfonyl)methyl]benzene can lead to a decrease in the synthesis of nucleotides, affecting DNA replication and repair

属性

IUPAC Name |

1-(benzenesulfonylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONDKTIYNBGJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-3-[(phenylsulfonyl)methyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)

![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)